molecular formula C9H12FN B1394054 N-(2-Fluoro-3-methylbenzyl)-N-methylamine CAS No. 1287218-16-9

N-(2-Fluoro-3-methylbenzyl)-N-methylamine

Cat. No.: B1394054
CAS No.: 1287218-16-9
M. Wt: 153.2 g/mol
InChI Key: UAUCXIATEJCXHQ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-3-methylbenzyl)-N-methylamine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-3-methylbenzyl)-N-methylamine typically involves the reaction of 2-fluoro-3-methylbenzyl bromide with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:

    Starting Materials: 2-Fluoro-3-methylbenzyl bromide and N-methylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3-methylbenzyl)-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-Fluoro-3-methylbenzyl)-N-methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-methylbenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies. The compound can modulate various pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluoro-4-methylbenzyl)-N-methylamine
  • N-(2-Fluoro-3-chlorobenzyl)-N-methylamine
  • N-(2-Fluoro-3-methylphenyl)-N-methylamine

Uniqueness

N-(2-Fluoro-3-methylbenzyl)-N-methylamine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(2-fluoro-3-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUCXIATEJCXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266339
Record name Benzenemethanamine, 2-fluoro-N,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287218-16-9
Record name Benzenemethanamine, 2-fluoro-N,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-fluoro-N,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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